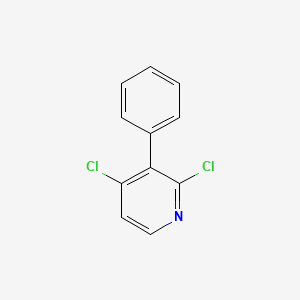

2,4-Dichloro-3-phenylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7Cl2N |

|---|---|

Molecular Weight |

224.08 g/mol |

IUPAC Name |

2,4-dichloro-3-phenylpyridine |

InChI |

InChI=1S/C11H7Cl2N/c12-9-6-7-14-11(13)10(9)8-4-2-1-3-5-8/h1-7H |

InChI Key |

QKQVOCWTLAQOIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloro 3 Phenylpyridine and Analogous Structures

Strategies for Dichloropyridine Precursor Synthesis

The foundational step in synthesizing the target molecule is the preparation of the 2,4-dichloropyridine (B17371) precursor. This can be achieved through various chlorination methods applied to pyridine (B92270) or its derivatives.

Chlorination Techniques for Pyridine Ring Functionalization

The direct chlorination of pyridine is a common approach to obtain chlorinated pyridine derivatives. google.com Vapor-phase chlorination of pyridine with molecular chlorine at high temperatures (generally above 250°C) is a known method. google.com Another technique involves the chlorination of pyridine hydrochloride at elevated temperatures, which can yield products like 3,5-dichloropyridine. researchgate.net For the synthesis of 2,4-dichloropyridine specifically, one route starts from 2-chloro-4-aminopyridine, which undergoes a Sandmeyer-type reaction. In this process, the amino group is diazotized and subsequently replaced by a chloro group using a copper(II) chloride catalyst. chemicalbook.com Another method for producing dichlorinated pyrimidines, which shares principles applicable to pyridines, involves the chlorination of uracil (B121893) using reagents like phosphorus trichloride (B1173362) or a combination of thionyl chloride and bis(trichloromethyl) carbonate. chemicalbook.com

Construction of the Phenyl Moiety via Cross-Coupling Reactions

With the 2,4-dichloropyridine precursor in hand, the next critical step is the regioselective installation of the phenyl group at the C3 position. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this C-C bond formation.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating biaryl structures. rsc.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 3-phenylpyridines, this would involve the reaction of a dihalopyridine with phenylboronic acid. The regioselectivity of the Suzuki-Miyaura coupling on dichloropyridines can be influenced by the choice of ligands and reaction conditions. rsc.orgwhiterose.ac.uk While 2,4-dichloropyridines often undergo coupling preferentially at the more reactive C2 or C4 positions, specific conditions can be tailored to achieve the desired C3-arylation, often following an initial functionalization or metallation at the C3 position. thieme-connect.comnih.govacs.orgnih.gov For instance, a sequence involving a Suzuki coupling followed by other transformations has been used to access complex phenylpyridines. chimia.ch

Other Transition Metal-Catalyzed Arylation Approaches (e.g., Stille, Grignard)

Besides the Suzuki-Miyaura reaction, other cross-coupling methods are also employed for the arylation of pyridine rings.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. researchgate.netikm.org.my It is a versatile method for forming C-C bonds and has been used to synthesize 3-arylpyridines from 3-stannylpyridines and aryl halides. researchgate.netdntb.gov.ua This reaction is known for its tolerance of a wide range of functional groups. ikm.org.my

Grignard Coupling: Cross-coupling reactions involving Grignard reagents (organomagnesium compounds) are also effective. Chromium(II) chloride has been shown to catalyze the chemoselective cross-coupling of dichloropyridines with functionalized aryl Grignard reagents at room temperature. nih.govdeepdyve.comsemanticscholar.org This method tolerates various functional groups, such as esters and acetals. nih.govdeepdyve.com Transition-metal-free coupling of halopyridines with Grignard reagents has also been reported. bohrium.com

Regioselective Coupling Strategies at Pyridine Carbons

Achieving regioselectivity in the cross-coupling of dihalopyridines is a significant challenge. The inherent reactivity differences between the halogenated positions on the pyridine ring often lead to preferential reaction at the C2 or C4 positions. thieme-connect.com However, strategic selection of ligands and reaction conditions can overcome this innate selectivity. For example, the use of sterically hindered N-heterocyclic carbene (NHC) ligands, such as SIPr, in palladium-catalyzed reactions has been shown to favor C4-selective coupling of 2,4-dichloropyridines. thieme-connect.comnih.gov Conversely, other ligands like dppf can promote C2-coupling. nih.gov Ligand-free conditions, known as Jeffery-type conditions, have also been demonstrated to provide high C4-selectivity in Suzuki-Miyaura cross-couplings of 2,4-dichloropyridine. thieme-connect.comnih.gov

Directed Ortho Metallation (DoM) and Related Regioselective Functionalization of Dichloropyridines

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edubaranlab.orguwindsor.ca This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting lithiated species can then be trapped with an electrophile to introduce a functional group at a specific position. In the context of dichloropyridines, the chlorine atoms themselves can act as directing groups, influencing the site of metallation. capes.gov.brepfl.chznaturforsch.com For instance, the metallation of various dichloropyridines with lithium diisopropylamide (LDA) leads to regioselectively lithiated intermediates that can be further functionalized. znaturforsch.com The use of mixed bases, such as TMPMgCl·LiCl, can also achieve unusual regioselectivities in the magnesiation of dichloropyridines. znaturforsch.com This approach allows for the introduction of a functional group or a handle for subsequent cross-coupling reactions precisely at the C3 position of a 2,4-dichloropyridine scaffold, thereby enabling the synthesis of 2,4-dichloro-3-phenylpyridine.

Data Tables

Table 1: Examples of Regioselective Cross-Coupling on Dichloropyridines

| Dichloropyridine Substrate | Coupling Partner | Catalyst/Ligand | Selectivity | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridine | Arylboronic acid | Pd/SIPr | C4-selective | nih.gov |

| 2,4-Dichloropyridine | Arylboronic acid | Pd/Q-Phos | C4-selective (2.4:1) | rsc.org |

| 2,4-Dichloropyridine | Aryl Grignard | CrCl₂ | C2-selective | semanticscholar.org |

| 2,6-Dichloropyridine (B45657) | Alkylboronic ester | Pd(OAc)₂/Ad₂PⁿBu | C2,C6-dialkylation | nih.gov |

Table 2: Reagents for Directed Ortho Metallation (DoM) of Pyridines

| Pyridine Substrate | Metallating Agent | Resulting Intermediate | Application | Reference |

|---|---|---|---|---|

| Dichloropyridines | LDA | Regioselective lithiated pyridines | Iodolysis, carbonylation | znaturforsch.com |

| 2,6-Dichloropyridine | TMPMgCl·LiCl | 4-Magnesiated pyridine | Transmetallation to copper | znaturforsch.com |

| Substituted Pyridines | n-BuLi/KOt-Bu | Lithiated pyridines | Functionalization | znaturforsch.com |

Multistep and One-Pot Synthetic Sequences

The construction of the this compound framework can be approached through sequential, multistep reactions or via more convergent one-pot methodologies. Each approach carries distinct advantages regarding substrate scope, efficiency, and control over the final substitution pattern.

Multistep Syntheses

Multistep sequences are common for preparing specifically substituted pyridines, often involving the initial formation of a less functionalized pyridine core followed by sequential reactions to install the desired substituents. A prevalent strategy for related compounds involves an initial carbon-carbon bond-forming reaction, such as the Suzuki-Miyaura cross-coupling, followed by halogenation or other modifications.

A significant challenge in the synthesis of chloro-substituted phenylpyridines is controlling the regioselectivity of the cross-coupling reaction. For instance, the reaction of 2,4-dichloropyridine with phenylboronic acid can yield both 2-chloro-4-phenylpyridine (B1303126) and 4-chloro-2-phenylpyridine. Research has shown that the choice of catalyst, ligand, and reaction conditions is critical in directing the selectivity of this coupling. The use of sterically hindered N-heterocyclic carbene (NHC) ligands, for example, has been found to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity (approximately 10:1). nih.govorganic-chemistry.org This selective formation of the C4-C(sp²) bond is a crucial first step in a potential multistep pathway to the target molecule.

Following the selective synthesis of a mono-aryl, mono-chloro pyridine intermediate, subsequent steps would be required to install the remaining functional groups. For example, a plausible, though not explicitly detailed in the surveyed literature for this specific molecule, route could involve the chlorination of a 3-phenyl-4-chloropyridine intermediate to yield the final this compound.

Syntheses of analogous structures often employ similar multi-step strategies. For example, the synthesis of 3,5-dichloro-2-arylpyridines has been achieved through a palladium acetate-catalyzed, ligand-free Suzuki reaction between 2,3,5-trichloropyridine (B95902) and various arylboronic acids in an aqueous medium. nih.gov This method highlights the feasibility of selective palladium-catalyzed cross-coupling on polychlorinated pyridine rings. A typical procedure involves stirring the trichloropyridine with the arylboronic acid in the presence of palladium acetate (B1210297) and a base like sodium carbonate in a DMF/water solvent system. nih.gov

Another illustrative multistep synthesis is that of pyrazole (B372694) derivatives containing a phenylpyridine moiety. nih.gov This process begins with a Suzuki cross-coupling reaction between a substituted dichloropyridine (e.g., 2,3-dichloro-5-trifluoromethylpyridine) and p-hydroxyphenylboronic acid to forge the phenyl-pyridine link. nih.govmdpi.com The resulting phenol (B47542) undergoes a series of further transformations, demonstrating a modular, multi-step approach to complex substituted pyridines. nih.govmdpi.com

The following table summarizes key parameters for a representative multi-step synthesis of an analogous 3,5-dichloro-2-arylpyridine.

| Step | Reactants | Catalyst/Reagents | Solvent | Conditions | Product | Ref |

| 1 | 2,3,5-Trichloropyridine, Arylboronic acid | Pd(OAc)₂, Na₂CO₃ | DMF, H₂O | 60 °C, 12 h | 3,5-Dichloro-2-arylpyridine | nih.gov |

This table illustrates a general procedure for analogous compounds as specific multi-step syntheses for this compound are not prevalent in the literature.

One-Pot Synthetic Sequences

One-pot syntheses offer an efficient alternative to linear, multistep processes by combining multiple reaction steps in a single flask, thereby reducing purification steps, solvent waste, and reaction time. Various one-pot methods have been developed for the synthesis of polysubstituted pyridines, which could be adapted for the synthesis of this compound analogs.

One of the classical one-pot methods is the Hantzsch dihydropyridine (B1217469) synthesis, which can be followed by an oxidation step. More modern approaches involve multi-component reactions (MCRs). For instance, a one-pot, three-component cyclocondensation process, modifying the Bohlmann-Rahtz pyridine synthesis, combines a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849) to produce polysubstituted pyridines with high regiochemical control. core.ac.uk

Another strategy involves the condensation of aldehydes, malononitrile, and a thiol or phenol derivative. For example, an efficient one-pot, three-component synthesis of polysubstituted pyridine derivatives involves the cyclo-condensation of an aromatic aldehyde, malononitrile, and a substituted phenol in the presence of a magnetically recoverable nano copper ferrite (B1171679) catalyst. nanoscalereports.com A plausible mechanism for such reactions often begins with a Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition and subsequent cyclization and aromatization to form the pyridine ring. nanoscalereports.com

Similarly, the one-pot condensation of substituted acetophenones, a suitable aldehyde (e.g., a pyrazole-4-carboxaldehyde), and ammonium (B1175870) acetate in a green solvent like polyethylene (B3416737) glycol (PEG-400) has been used to generate 2,4,6-triaryl pyridines. derpharmachemica.com While these examples produce different substitution patterns from the target compound, they demonstrate the power of one-pot strategies in rapidly assembling the pyridine core from simple, readily available starting materials.

The table below outlines the components for a general one-pot synthesis of polysubstituted pyridines.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Solvent | Product Type | Ref |

| Aromatic Aldehyde | Malononitrile | Substituted Phenol | Nano copper ferrite / Ethanol | Polysubstituted Pyridine | nanoscalereports.com |

| Substituted Acetophenone | Aldehyde | Ammonium Acetate | NaOH / PEG-400 | Triaryl Pyridine | derpharmachemica.com |

| Aldehyde | Amine | Dialkyl Acetylene Dicarboxylate | Morpholine / Ethanol | Polysubstituted Dihydropyridine | bibliomed.org |

Advanced Spectroscopic Characterization and Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of complex organic compounds in solution. nih.gov By analyzing the chemical shifts, spin-spin coupling, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within a molecule can be established. nih.govethernet.edu.et

For pyridine (B92270) derivatives, NMR spectroscopy is crucial for confirming the substitution pattern on both the pyridine and phenyl rings. researchgate.netspectrabase.comresearchgate.net The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic environment, which is influenced by the presence and position of substituents like chlorine atoms and the phenyl group. researchgate.netresearchgate.net For instance, in related 2-phenylpyridine (B120327) compounds, the proton ortho to the nitrogen atom typically appears at a high frequency (downfield) in the ¹H NMR spectrum. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to resolve complex spin systems and definitively assign proton and carbon signals, especially in cases of overlapping multiplets. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Related Chlorinated Phenylpyridine Compounds rsc.org

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| 2-[(2,6-Dichloro-4-methoxy)phenyl]pyridine | 8.74 (d), 7.79 (td), 7.30–7.34 (m), 6.96 (s), 3.84 (s) | 159.5, 155.2, 149.3, 136.1, 134.8, 130.8, 125.4, 122.6, 113.9, 55.6 |

| 2-{[2,6-Dichloro-4-(tert-butyl)]phenyl}pyridine | 8.74 (d), 7.80 (td), 7.40 (s), 7.30–7.33 (m), 1.33 (s) | 155.4, 153.7, 149.4, 136.1, 135.2, 133.9, 125.2, 124.9, 122.6, 34.8, 30.8 |

| 2-[(2,6-Dichloro-4-ethoxycarbonyl)phenyl]pyridine | 8.76–8.79 (m), 8.07 (s), 7.84 (td), 7.33–7.40 (m), 4.42 (q), 1.43 (t) | 163.2, 153.8, 148.8, 141.1, 135.6, 133.9, 131.2, 128.1, 123.8, 122.3, 60.9, 13.2 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These methods are instrumental in identifying functional groups and providing a "molecular fingerprint" for a compound. mdpi.comspectroscopyonline.com

In the context of 2,4-Dichloro-3-phenylpyridine, IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the pyridine and benzene (B151609) rings, as well as C-Cl, C-H, and C-N bonds. researchgate.netnih.govnih.gov The C=C and C=N stretching vibrations of the aromatic rings typically appear in the 1400–1600 cm⁻¹ region. researchgate.net The position and intensity of these bands are influenced by the substitution pattern, providing structural information. spectroscopyonline.com For instance, the vibrational frequencies of pyridine are known to shift upon substitution or coordination to a metal center. semi.ac.cnresearchgate.net

The analysis of the vibrational spectra of related molecules, such as 4-amino-2,6-dichloropyridine (B16260) and 2-chloro-3,5-dinitropyridine, has been successfully performed with the aid of density functional theory (DFT) calculations, which help in the assignment of complex vibrational modes. nih.gov Similar computational approaches could be applied to this compound to achieve a detailed understanding of its vibrational properties. nih.govnih.gov

Table 2: Typical Vibrational Frequencies for Phenylpyridine-Type Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| Aromatic C-H Stretch | 3000 - 3100 | mdpi.com |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | researchgate.net |

| C-H In-plane Bend | 1000 - 1300 | researchgate.net |

| C-H Out-of-plane Bend | 700 - 900 | researchgate.net |

| C-Cl Stretch | 600 - 800 | nih.gov |

Note: This table provides general ranges for characteristic vibrations. Specific values for this compound would require experimental measurement.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. ijnrd.orgmsu.edu The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy orbitals (typically the lowest unoccupied molecular orbital, LUMO). fiveable.me

For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the conjugated phenyl and pyridine ring systems. ijnrd.orgfiveable.me The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation and the presence of substituents. fiveable.me

In derivative complexes, particularly those involving transition metals, new and intense absorption bands can appear. These are often assigned to charge-transfer transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). libretexts.org For example, in iridium(III) complexes with phenylpyridine ligands, MLCT bands are frequently observed at lower energies (longer wavelengths) than the ligand-centered π → π* transitions. acs.orgrsc.orgnih.gov These electronic properties are crucial for understanding the photophysical behavior of such complexes.

Table 3: Electronic Transitions and Their Characteristics

| Transition Type | Description | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 1,000 - 10,000+ |

| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. | 10 - 1,000 |

| d-d | Transition of an electron between d-orbitals in a metal complex. | < 1,000 |

| Charge Transfer (CT) | Electron transfer between metal and ligand orbitals (MLCT or LMCT). | > 1,000 |

References: ijnrd.orgfiveable.melibretexts.org

Luminescence Spectroscopy and Photophysical Studies of Derivative Complexes

While this compound itself is not expected to be strongly luminescent, its derivatives, particularly complexes with heavy metal ions like iridium(III) and platinum(II), often exhibit significant luminescence. acs.orgrsc.orgnih.govd-nb.infoupsi.edu.my Luminescence spectroscopy, encompassing fluorescence and phosphorescence, is a powerful tool to study the excited-state properties of these materials. acs.org

The introduction of this compound as a ligand in metal complexes can lead to materials with interesting photophysical properties. Heavy metal centers like iridium(III) facilitate spin-orbit coupling, which promotes intersystem crossing from the singlet excited state to the triplet excited state, often resulting in efficient phosphorescence. upsi.edu.myacs.org

The emission color and quantum yield of these complexes can be tuned by modifying the ligands. acs.orgrsc.orgupsi.edu.my For instance, the introduction of electron-withdrawing or electron-donating groups on the phenylpyridine ligand can alter the HOMO and LUMO energy levels, thereby shifting the emission wavelength. acs.orgupsi.edu.myacs.org Studies on related iridium(III) complexes have shown that fluorination of the phenylpyridine ligand can lead to a blue-shift in the phosphorescence emission. nih.govupsi.edu.my The luminescence lifetimes of these complexes are also a key parameter, providing insight into the nature of the emissive state. nih.govrsc.org

These luminescent complexes have potential applications in areas such as organic light-emitting diodes (OLEDs) and biological labeling. acs.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. bioanalysis-zone.comspectroscopyonline.comlibretexts.org Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. bioanalysis-zone.comlibretexts.org

This high accuracy enables the differentiation between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.comnih.gov For this compound (C₁₁H₇Cl₂N), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated value. This technique is also invaluable in characterizing reaction products and intermediates in the synthesis of its derivatives. rsc.orgresearchgate.net

Table 4: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (Da) |

| C₁₁H₇³⁵Cl₂N | Most abundant isotopes | 222.9955 |

| C₁₁H₇³⁵Cl³⁷ClN | 224.9926 |

Note: The table shows the calculated exact masses for the most abundant isotopic compositions. The presence of chlorine results in a characteristic isotopic pattern in the mass spectrum.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

For this compound or its crystalline derivatives, a single crystal X-ray diffraction study would provide unequivocal proof of its molecular structure. researchgate.netnsrrc.org.tw In the case of metal complexes, this technique is crucial for determining the coordination geometry around the metal center, the orientation of the ligands, and the precise bond distances between the metal and the coordinating atoms. acs.orgnih.govmdpi.com The structural information obtained from X-ray diffraction is fundamental to understanding the relationship between the molecular structure and the material's physical and chemical properties. rsc.org

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the electronic ground state properties of molecules. By approximating the many-electron Schrödinger equation, DFT offers a balance between computational cost and accuracy, making it suitable for studying complex organic molecules. For molecules like this compound, DFT calculations, often employing functionals like B3LYP, are instrumental in elucidating fundamental characteristics. nih.gov

A primary application of DFT is geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. nih.gov This involves iteratively adjusting atomic coordinates to minimize the total energy of the structure.

For this compound, a key structural parameter is the dihedral angle between the planes of the pyridine and phenyl rings. This angle is critical as it governs the extent of π-conjugation between the two aromatic systems, which in turn influences the molecule's electronic properties. A smaller dihedral angle (closer to 0°) implies greater planarity and more effective conjugation, while a larger angle indicates steric hindrance that forces the rings out of plane, disrupting conjugation. The presence of two chlorine atoms, particularly the one at the C4 position adjacent to the phenyl group, would be expected to influence this torsional angle significantly.

Conformational analysis through methods like potential energy surface scans can reveal the energy barriers to rotation around the C-C single bond connecting the two rings. researchgate.net This helps in understanding the molecule's flexibility and the relative stability of different rotational isomers (atropisomers). unibo.it

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Predicted via DFT) This table presents typical data that would be obtained from a DFT geometry optimization. The values are illustrative and based on general principles for substituted biphenyl (B1667301) systems.

| Parameter | Description | Illustrative Value |

| C(pyridine)-C(phenyl) | Bond length between the two rings | ~1.49 Å |

| C-Cl | Bond lengths for the chloro substituents | ~1.74 Å |

| C-N (pyridine) | Bond lengths within the pyridine ring | ~1.34 Å |

| Phenyl-Pyridine Dihedral | Torsional angle between the ring planes | 45° - 60° |

DFT calculations provide detailed information about the electronic structure, primarily through the analysis of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental to understanding a molecule's reactivity and electronic transitions.

For phenylpyridine derivatives, the HOMO is often localized on the electron-rich phenyl ring and the nitrogen atom of the pyridine ring, while the LUMO is typically centered on the electron-deficient pyridine ring. worktribe.comworktribe.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and the energy required for electronic excitation. researchgate.net The chloro substituents, being electron-withdrawing, are expected to lower the energy of both the HOMO and LUMO, potentially modulating the energy gap.

Natural Population Analysis (NPA) or other charge analysis methods can be used to calculate the partial atomic charges on each atom. researchgate.net This reveals the charge distribution across the molecule, highlighting the electron-withdrawing effects of the chlorine atoms and the nitrogen heteroatom, which create distinct regions of positive and negative electrostatic potential.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table illustrates the kind of data generated from a DFT electronic structure analysis.

| Property | Description | Predicted Characteristic |

| HOMO Energy | Energy of the highest occupied molecular orbital | Lowered by electron-withdrawing Cl atoms |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Significantly lowered by Cl atoms and pyridine N |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~4-5 eV |

| HOMO Localization | Region of highest electron density for the HOMO | Primarily on the phenyl ring |

| LUMO Localization | Region of lowest electron density for the LUMO | Primarily on the dichloropyridine ring |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. faccts.de TD-DFT calculations, performed on the optimized ground-state geometry, can predict the molecule's optical properties, such as its UV-Visible absorption spectrum. researchgate.netacs.org

The output of a TD-DFT calculation includes vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and oscillator strengths, which relate to the intensity of the absorption bands. scielo.org.za By analyzing the molecular orbitals involved in each electronic transition (e.g., HOMO → LUMO), the nature of the absorption can be characterized, for instance, as a π → π* or an n → π* transition. acs.org For this compound, the lowest energy transitions would likely be π → π* in nature, involving the promotion of an electron from an orbital on the phenyl ring to one on the pyridine ring.

Theoretical Insights into Molecular Stability and Energetics of Isomers

Computational methods are invaluable for comparing the thermodynamic stabilities of different isomers. By calculating the total electronic energy of various structural isomers of dichlorophenylpyridine, one can determine their relative stabilities. For example, the energy of this compound could be compared to that of other isomers, such as 2,6-Dichloro-3-phenylpyridine or 3,5-Dichloro-2-phenylpyridine. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable. nih.gov Such studies have been successfully applied to diphenylpyridine isomers, providing insights into how the relative positions of the phenyl groups affect stability. nih.govacs.org

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations are widely used to predict spectroscopic parameters that can be directly compared with experimental data, aiding in structure elucidation and spectral assignment.

One of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. Using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR spectra of a molecule. scielo.org.za Comparing these predicted shifts with experimental values serves as a stringent test of the computed structure and can help resolve ambiguities in spectral assignments. researchgate.net

Similarly, as mentioned in section 5.2, TD-DFT calculations are crucial for assigning bands in an experimental UV-Vis spectrum. rsc.org The calculated excitation energies and oscillator strengths allow each observed absorption peak to be assigned to a specific electronic transition within the molecule. scielo.org.za

Table 3: Summary of Predicted Spectroscopic Data This table provides an overview of the types of spectroscopic data that can be predicted computationally.

| Spectroscopy | Predicted Parameter | Computational Method |

| NMR | ¹H and ¹³C Chemical Shifts | DFT (GIAO) |

| UV-Vis | Absorption Wavelengths (λmax) | TD-DFT |

| UV-Vis | Transition Intensities (Oscillator Strength) | TD-DFT |

Conclusion

2,4-Dichloro-3-phenylpyridine is a heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its unique combination of a phenyl group and two reactive chlorine atoms on a pyridine (B92270) core provides a rich platform for chemical modification. The ability to selectively functionalize this molecule through nucleophilic substitution and cross-coupling reactions opens up avenues for the creation of a diverse range of complex, highly substituted pyridine derivatives. These derivatives are of great interest for their potential applications in medicinal chemistry, materials science, and agrochemicals. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully exploit its synthetic utility and to unlock the potential of the novel compounds that can be derived from it.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

Substituted pyridines are crucial components in the creation of biologically active molecules, making the development of modular synthesis methods for them highly desirable. The phenylpyridine framework, in particular, is a versatile building block in organic synthesis and medicinal chemistry. These heterocyclic compounds represent one of the most varied families of molecular fragments used by chemists. They are foundational to the bottom-up assembly of complex molecular architectures, including metal-organic frameworks and other organic constructs.

The reactivity of the chlorine substituents and the electronic nature of the phenylpyridine core in molecules like 2,4-dichloro-3-phenylpyridine allow for a variety of chemical transformations. This makes them valuable as synthetic intermediates for creating more complex, functionalized molecules. For instance, related dichloropyridine structures serve as precursors in the synthesis of α-carboline, a heterocyclic compound that is itself a building block for natural products and materials for optoelectronics.

Precursors for Complex Heterocyclic Structures and Nanographenes

The synthesis of complex, nitrogen-containing polycyclic aromatic hydrocarbons, often called nanographenes, presents significant challenges, particularly when incorporating electron-poor aromatic systems like pyridine (B92270). Traditional methods such as oxidative cyclodehydrogenation (Scholl-type reactions) often fail for these precursors. However, innovative precursor design strategies have enabled the successful synthesis of pyridinic nanographenes. A key strategy involves the pre-formation of carbon-carbon bonds at the otherwise unreactive positions of the pyridine ring before the final planarization step. This approach has allowed for the efficient synthesis of pyridine analogues of hexa-peri-hexabenzocoronene (HBC), a well-studied nanographene.

This "clever precursor design" is critical for constructing larger and more complex pyridinic nanographenes. By creating stable, functionalized pyridine building blocks, such as those with boronic ester groups, these units can be coupled to larger aromatic scaffolds to build up the complex oligophenylene precursor needed for the final nanographene structure. The final cyclodehydrogenation step then proceeds in high yield, demonstrating the efficacy of this synthetic route.

Development of Luminescent Materials and Organic Optoelectronic Devices

Phenylpyridine compounds are widely utilized in the field of optoelectronic materials due to their inherent electron deficiency, resistance to oxidation, and excellent thermal stability. The nitrogen atom in the pyridine ring makes them excellent ligands for forming highly fluorescent and phosphorescent complexes with transition metals like iridium, platinum, and gold. These complexes are central to the development of a variety of organic optoelectronic devices. The emission properties of these metal complexes can be finely tuned by modifying the substituents on the phenylpyridine ligand. For example, the degree and location of fluorination on 2-phenylpyridine (B120327) ligands in platinum(II) complexes significantly alter the emission characteristics.

Applications in Organic Light-Emitting Diodes (OLEDs)

One of the most prominent applications of phenylpyridine derivatives is in the field of Organic Light-Emitting Diodes (OLEDs). Iridium(III) complexes, in particular, are important phosphorescent materials that can achieve high luminous efficiency in OLEDs. The archetypal complex, facial-tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃), is a highly efficient green phosphorescent emitter and has become a benchmark material in OLED research and commercial applications. The use of such complexes helps to avoid triplet exciton quenching, leading to high-performance devices. The properties of these emitters can be further optimized by introducing various functional groups (e.g., fluorine, cyano, trifluoromethyl) onto the phenylpyridine ligand, which can enhance the electrophosphorescence performance.

The table below summarizes the performance of an OLED device using a derivative of fac-Ir(ppy)₃.

| Emitter Complex Property | Value |

| Isomer | fac-Ir(ppy)₃ |

| Emission Color | Green |

| Isomerization Method | Can be quantitatively converted to the mer isomer through acid-base treatment and reverted with blue light irradiation. |

| mer-Ir(ppy)₃ Emission | Weaker, red-shifted emission compared to the fac isomer. |

Use in Light-Emitting Electrochemical Cells (LECs)

Light-Emitting Electrochemical Cells (LECs) are another class of optoelectronic devices that benefit from phenylpyridine-based materials. LECs utilize ionic transition metal complexes, and cationic iridium(III) complexes featuring phenylpyridine ligands are commonly employed as the emitters. These devices are attractive due to their simpler single-layer architecture compared to multi-layer OLEDs. Four cationic iridium(III) complexes with 2,5-dipyridylpyrazine (2,5-dpp) or 2,2':5',2''-terpyridine (2,5-tpy) ancillary ligands and either 2-phenylpyridine (ppy) or a fluorinated derivative were synthesized and evaluated as emitters in LECs. The resulting devices demonstrated emissions ranging from deep red to bright green, with the fluorinated ligands generally leading to higher photoluminescent quantum yields.

Below is a table detailing the performance of various iridium complexes in LECs.

| Complex | Ancillary Ligand | Cyclometalating Ligand | Emission Color (in device) | Photoluminescent Quantum Yield (ΦPL) |

| 1a | 2,5-dpp | ppy | Deep Red (666 nm) | - |

| 2a | 2,5-tpy | ppy | Orange (604 nm) | - |

| 1b | 2,5-dpp | dFMeppy | Orange (605 nm) | Double that of 2a |

| 2b | 2,5-tpy | dFMeppy | Green (544 nm) | 93% |

Data sourced from Dalton Transactions.

Integration into Organic Solar Cells (OSCs)

In the realm of organic solar cells (OSCs), phenylpyridine derivatives

Utility as Scaffolds in Medicinal Chemistry (focus on synthesis and structural contribution to compound libraries)

Synthesis and Structural Contribution to Compound Libraries:

The this compound scaffold offers multiple points for chemical modification, making it highly amenable to the parallel synthesis of compound libraries. The two chlorine atoms on the pyridine ring can be selectively displaced by various nucleophiles or engaged in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the systematic introduction of a wide array of substituents, thereby generating a library of structurally diverse compounds.

A key advantage of using a scaffold like this compound is that it provides a rigid core structure, which helps in pre-organizing the appended functional groups in three-dimensional space. This can lead to more specific interactions with biological targets. The phenyl group at the 3-position also contributes to the structural framework and can be further functionalized if desired, for example, through electrophilic aromatic substitution.

While specific examples of large-scale compound libraries built from this compound are not prominently featured in the literature, the synthesis of analogous structures for medicinal chemistry applications has been reported. For instance, a novel series of pyridine-based derivatives designed as dipeptidyl peptidase-4 (DPP4) inhibitors included a 6-(2,4-dichlorophenyl) substituted pyridine core. researchgate.net This highlights the utility of the dichlorophenylpyridine scaffold in generating potent and selective enzyme inhibitors. The synthesis of such compounds often involves a multi-step sequence where the dichlorophenylpyridine core is assembled and then further elaborated.

The development of (3,5-dichlorophenyl)pyridine-derived furin inhibitors further underscores the potential of dichlorophenylpyridine scaffolds in drug discovery. nih.gov These inhibitors were found to have high cellular potency and antiviral activity. nih.gov The synthesis of such focused libraries around a core scaffold allows for the systematic exploration of the structure-activity relationship (SAR), a critical step in the lead optimization process.

The principles of combinatorial chemistry and solid-phase synthesis can be readily applied to the this compound scaffold to rapidly generate large numbers of compounds for high-throughput screening. researchgate.netresearchgate.net The reactivity of the chloro-substituents facilitates the attachment of the scaffold to a solid support, followed by diversification through various chemical transformations.

Q & A

Q. What are the common synthetic routes for 2,4-Dichloro-3-phenylpyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling using a boronic acid derivative and a dichloropyridine precursor can introduce the phenyl group. Chlorination agents like POCl₃ or PCl₅ are employed under reflux conditions. Optimization includes controlling stoichiometry (e.g., excess chlorinating agent), solvent choice (DMF or DCM for polarity), and temperature (60–100°C). Monitoring reaction progress via TLC or HPLC ensures minimal side products. Post-reaction purification via column chromatography or recrystallization improves yield .

Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer: Use a combination of ¹H/¹³C NMR to identify aromatic proton environments and chlorine-induced deshielding. Mass spectrometry (EI-MS or HRMS) confirms molecular weight and isotopic patterns from chlorine atoms. IR spectroscopy verifies C-Cl stretches (~550–600 cm⁻¹). For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential toxicity. Waste should be segregated in labeled containers and disposed via certified chemical waste services. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL resolve ambiguities in the molecular geometry of this compound derivatives?

- Methodological Answer: Single-crystal X-ray diffraction data collected at low temperature (e.g., 100 K) reduces thermal motion artifacts. SHELXL refines structures using least-squares minimization, with constraints for Cl and phenyl group positions. Twinning or disorder in crystals can be addressed via the TWIN/BASF commands. Hydrogen bonding and π-π stacking interactions are visualized using programs like Mercury .

Q. What strategies reconcile conflicting data between computational modeling and experimental results in structure-activity relationship (SAR) studies?

- Methodological Answer: Cross-validate computational models (e.g., DFT or molecular docking) with experimental data (IC₅₀ values, binding assays). Adjust force fields or solvation parameters to better match observed bioactivity. For discrepancies in electronic properties (e.g., dipole moments), re-examine basis sets or solvent models in simulations. Experimental validation via mutagenesis or isotopic labeling can clarify mechanistic hypotheses .

Q. How can researchers mitigate hazards during the scale-up synthesis of this compound?

- Methodological Answer: Conduct calorimetry to identify exothermic risks. Use inert atmospheres (N₂/Ar) to prevent oxidation. Gradual reagent addition and temperature control (via jacketed reactors) minimize runaway reactions. Pilot-scale trials with in-line FTIR or Raman spectroscopy enable real-time monitoring of intermediate stability .

Q. What analytical approaches differentiate polymorphic forms of this compound in solid-state studies?

- Methodological Answer: Pair PXRD with DSC to identify distinct crystalline phases. Raman mapping or solid-state NMR detects subtle conformational differences. For kinetic polymorphs, variable-temperature XRD tracks phase transitions. Computational crystal structure prediction (CSP) tools like Mercury or Materials Studio aid in assigning patterns .

Q. How does the electronic effect of chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing Cl groups activate the pyridine ring toward nucleophilic substitution at the 2- and 4-positions. In Pd-catalyzed couplings, steric hindrance from the 3-phenyl group may direct reactivity to the less hindered 4-Cl site. Hammett plots or Fukui function analysis quantify site-specific electrophilicity .

Q. What chromatographic methods are optimal for purifying this compound from complex reaction mixtures?

- Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar byproducts. For non-polar impurities, silica gel chromatography with hexane/ethyl acetate eluent is effective. Preparative TLC using dichloromethane:methanol (9:1) provides rapid isolation for small-scale synthesis .

Q. How can researchers design robust SAR studies for this compound derivatives in drug discovery?

- Methodological Answer:

Synthesize analogs with systematic substitutions (e.g., replacing Cl with F or methyl groups). Assess bioactivity against target enzymes/receptors using kinetic assays (e.g., SPR or fluorescence polarization). Pair experimental data with molecular dynamics simulations to map binding interactions. Use Free-Wilson or Hansch analysis to quantify substituent contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.